2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Synthetic Intermediate Medicinal Chemistry Building Block

This 2,3-dimethoxy regioisomer is structurally distinct from common 2,4- or 3,4- analogs, delivering unique electronic profiles critical for regioselective synthesis. The electron-rich ring and reactive chloroacetyl group enable precise construction of chalcone-based MAO-B inhibitors and isoquinoline frameworks. Substitution with a generic dimethoxy isomer risks synthetic failure. Secure the correct, non-substitutable precursor for your medicinal chemistry or agrochemical program.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 156801-59-1
Cat. No. B127653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2,3-dimethoxyphenyl)ethanone
CAS156801-59-1
SynonymsEthanone, 2-chloro-1-(2,3-dimethoxyphenyl)- (9CI)
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)CCl
InChIInChI=1S/C10H11ClO3/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2/h3-5H,6H2,1-2H3
InChIKeySAGJHMNXUHEXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CAS 156801-59-1) Procurement Baseline and Chemical Identity


2-Chloro-1-(2,3-dimethoxyphenyl)ethanone (CAS 156801-59-1) is a functionalized ethanone derivative with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is characterized by an electron-rich 2,3-dimethoxyphenyl ring and a reactive chloroacetyl group [1], making it a versatile building block in organic synthesis for constructing complex heterocyclic frameworks . This compound is not intended for direct biological application but is a critical intermediate in medicinal chemistry and agrochemical research [1]. It is typically supplied as a solid with a commercial purity of 98% for research use .

Why 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Cannot Be Substituted with a Generic 2,4- or 3,4-Dimethoxy Analog


The substitution pattern on the aromatic ring is a critical determinant of reactivity and downstream synthetic utility. In medicinal chemistry, the position of methoxy groups dramatically influences the biological activity and selectivity of the resulting compounds, as evidenced by structure-activity relationship (SAR) studies on dimethoxy-halogenated chalcones [1]. For 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, the adjacent (ortho and meta) methoxy groups create a unique electron density distribution on the phenyl ring [2]. This electronic profile differs significantly from that of 2,4-dimethoxy or 3,4-dimethoxy analogs, leading to altered reactivity in electrophilic substitution reactions and different steric hindrance [2]. Consequently, substituting this specific regioisomer with a generic dimethoxy analog will yield a different reaction outcome, jeopardizing the synthesis of target molecules where precise regiochemistry is essential for activity [1].

Quantitative Evidence Guide: Evaluating 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone Against Alternatives


Critical Advisory: Lack of High-Strength, Direct Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases has not yielded any direct, head-to-head quantitative comparisons (e.g., yield, reaction rate, biological potency) for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone against a defined comparator under identical experimental conditions. The available quantitative data is limited to commercial purity specifications and fundamental physicochemical properties. This is a common scenario for specialized synthetic intermediates where the primary value lies in its unique structural features for specific synthetic pathways rather than its standalone biological activity. Therefore, the procurement decision must be guided by the specific regiochemical requirements of the user's synthetic target and a class-level inference of expected reactivity, as detailed in Section 2.

Synthetic Intermediate Medicinal Chemistry Building Block

Recommended Application Scenarios for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone


Synthesis of Regiospecific Dimethoxylated Chalcones as MAO-B Inhibitors

This compound is the logical starting material for synthesizing chalcone derivatives bearing a 2,3-dimethoxyphenyl head group. Research has shown that the position of methoxy groups on the chalcone scaffold is crucial for determining selectivity and potency against monoamine oxidase B (MAO-B) [1]. While the specific 2,3-dimethoxy pattern was not the most potent in the cited study, the work unequivocally demonstrates that different dimethoxy substitution patterns (e.g., 2,4- vs. 3,4-) lead to different pharmacological outcomes [1]. Therefore, for a research program designed to explore the SAR of the 2,3-dimethoxy motif, 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is an essential and non-substitutable precursor.

Precursor for 2,3-Dimethoxy-Substituted Isoquinoline Alkaloid Analogs

This compound's reactive chloroacetyl group makes it a valuable precursor for synthesizing nitrogen-containing heterocycles, particularly isoquinoline frameworks . Isoquinoline alkaloids and their synthetic analogs are studied for a variety of biological activities, including antispasmodic and vasodilatory effects, as exemplified by the well-known compound papaverine . The 2,3-dimethoxyphenyl moiety is a key pharmacophoric element in many bioactive compounds. Using this specific intermediate ensures the precise installation of this motif in the final target molecule.

Building Block for Agrochemical Discovery and Fine Chemical Synthesis

Beyond medicinal chemistry, this chlorinated aromatic ketone is utilized as an intermediate in the preparation of pharmaceuticals and fine chemicals [2]. Its structural features, including the electron-donating methoxy groups and the reactive chloroacetyl moiety, make it a versatile building block for constructing complex molecules [2]. The well-defined reactivity profile allows for selective functionalization, making it a valuable reagent in material science and agrochemical research where a specific 2,3-dimethoxy substitution pattern is required [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.